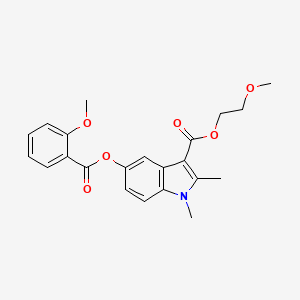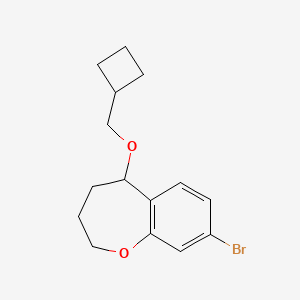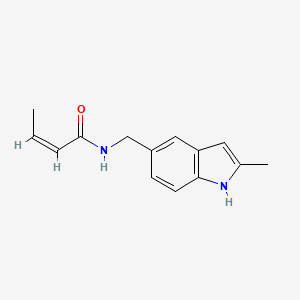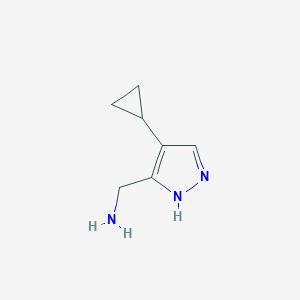![molecular formula C12H17NO B2417900 [1-(2-Methoxyphenyl)cyclobutyl]methanamine CAS No. 927993-47-3](/img/structure/B2417900.png)
[1-(2-Methoxyphenyl)cyclobutyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methoxyphenyl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a research chemical known for its unique structure, which includes a cyclobutyl ring attached to a methanamine group and a methoxyphenyl group . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: [1-(2-Methoxyphenyl)cyclobutyl]methanamine is used as a building block in organic synthesis to create more complex molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine:
Drug Design: It is explored in drug design and development for its potential therapeutic properties.
Industry:
Wirkmechanismus
Mode of Action
It’s possible that it may interact with its targets in a way similar to other methoxyphenyl compounds .
Biochemical Pathways
As a research chemical, its effects on various biochemical pathways are still under investigation .
Pharmacokinetics
The compound’s molecular weight is 191.27, and it has a boiling point of 307.0±25.0 ℃
Action Environment
Like many other chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
[1-(2-Methoxyphenyl)cyclobutyl]methanamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it may act as a substrate or inhibitor for specific enzymes, thereby modulating their catalytic functions. Additionally, this compound can bind to proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with regulatory elements in the genome, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may also have biological activity. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important to consider in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific cellular functions or metabolic processes. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a certain dosage level triggers a significant change in the biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular and organismal physiology .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interaction with specific biomolecules and its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of [1-(2-Methoxyphenyl)cyclobutyl]methanamine typically involves the following steps :
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is attached via a Friedel-Crafts alkylation reaction.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(2-Methoxyphenyl)cyclobutyl]methanamine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Vergleich Mit ähnlichen Verbindungen
- [1-(2-Hydroxyphenyl)cyclobutyl]methanamine
- [1-(2-Methylphenyl)cyclobutyl]methanamine
- [1-(2-Chlorophenyl)cyclobutyl]methanamine
Comparison:
- [1-(2-Methoxyphenyl)cyclobutyl]methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity .
- [1-(2-Hydroxyphenyl)cyclobutyl]methanamine has a hydroxyl group instead of a methoxy group, which can affect its solubility and hydrogen bonding properties .
- [1-(2-Methylphenyl)cyclobutyl]methanamine has a methyl group, which can impact its steric and electronic properties .
- [1-(2-Chlorophenyl)cyclobutyl]methanamine contains a chlorine atom, which can alter its reactivity and potential toxicity .
Eigenschaften
IUPAC Name |
[1-(2-methoxyphenyl)cyclobutyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-6-3-2-5-10(11)12(9-13)7-4-8-12/h2-3,5-6H,4,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBDUMVPPQVMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-tert-butyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2417819.png)


![4-amino-N-[(4-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2417826.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)
![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B2417830.png)





![1-[6-(Aminomethyl)pyrimidin-4-yl]piperidin-2-one trihydrochloride](/img/structure/B2417839.png)

